molecular formula C8H11N3 B14501700 (1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile CAS No. 63928-13-2

(1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile

Cat. No.: B14501700
CAS No.: 63928-13-2
M. Wt: 149.19 g/mol
InChI Key: CFLZRQWBKSGBRL-UHFFFAOYSA-N
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Description

(1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile is a heterocyclic compound that features an imidazole ring substituted with three methyl groups and an acetonitrile group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2-diketones with ammonium acetate and a suitable nitrile source . This reaction is often carried out under solvent-free conditions or in the presence of a catalyst to enhance yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of (1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

63928-13-2

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-(1,4,5-trimethylimidazol-2-yl)acetonitrile

InChI

InChI=1S/C8H11N3/c1-6-7(2)11(3)8(10-6)4-5-9/h4H2,1-3H3

InChI Key

CFLZRQWBKSGBRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)CC#N)C)C

Origin of Product

United States

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